((R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin
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Overview
Description
(®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is a fluorescently labeled derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom. This compound is widely used in biological research due to its ability to bind specifically to filamentous actin (F-actin), a crucial component of the cytoskeleton in eukaryotic cells. The fluorescent label, 5-TAMRA (5-carboxytetramethylrhodamine), allows for visualization of actin filaments under a fluorescence microscope, making it a valuable tool for studying cell structure and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin involves several steps:
Synthesis of 5-TAMRA: This involves the reaction of rhodamine B with succinic anhydride to introduce a carboxyl group, forming 5-carboxytetramethylrhodamine.
Activation of 5-TAMRA: The carboxyl group of 5-TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to Phalloidin: The NHS ester of 5-TAMRA is then reacted with the amino group of phalloidin under mild conditions to form (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin.
Industrial Production Methods: Industrial production of (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 5-TAMRA: Large-scale synthesis of 5-TAMRA using optimized reaction conditions to ensure high yield and purity.
Efficient Activation and Conjugation: Use of automated systems for the activation of 5-TAMRA and its conjugation to phalloidin to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin primarily undergoes:
Substitution Reactions: The conjugation of 5-TAMRA to phalloidin is a nucleophilic substitution reaction.
Oxidation and Reduction: The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the activation of 5-TAMRA.
Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used as solvents for the reactions.
Major Products: The major product of the synthesis is (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin, with minor by-products including unreacted 5-TAMRA and phalloidin.
Scientific Research Applications
(®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is extensively used in various fields of scientific research:
Cell Biology: It is used to stain and visualize actin filaments in fixed and live cells, aiding in the study of cell morphology, motility, and division.
Neuroscience: The compound helps in mapping the cytoskeletal structure of neurons, providing insights into neuronal development and function.
Cancer Research: It is used to study the cytoskeletal changes in cancer cells, contributing to the understanding of cancer cell invasion and metastasis.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential drugs that affect the actin cytoskeleton.
Mechanism of Action
(®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin binds specifically to filamentous actin (F-actin) with high affinity. The binding stabilizes the actin filaments, preventing their depolymerization. The fluorescent label, 5-TAMRA, allows for the visualization of actin filaments under a fluorescence microscope. The molecular target of the compound is the actin filament, and the pathway involved is the stabilization of the cytoskeleton.
Comparison with Similar Compounds
Phalloidin: The parent compound without the fluorescent label.
Alexa Fluor 488 Phalloidin: Another fluorescently labeled phalloidin with a different fluorophore.
Oregon Green 488 Phalloidin: A similar compound with a different fluorescent label.
Uniqueness: (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is unique due to its specific fluorescent label, 5-TAMRA, which provides distinct spectral properties. This allows for multiplexing with other fluorescent probes in imaging experiments, making it a versatile tool in cell biology and related fields.
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGVPZDPBBBGR-IZZNSDNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)[C@H](C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H69N11O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1200.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.